Ethyl 2,4,6-trihydroxybenzoate

LXR agonist Cholesterol metabolism Hepatic steatosis

Choose Ethyl 2,4,6-trihydroxybenzoate (ETB) for your LXR research to avoid confounding hepatic steatosis. Unlike T0901317, which induces SREBP-1c-dependent lipid accumulation, ETB selectively activates LXR-α/β-mediated cholesterol efflux (ABCA1/ABCG1) without elevating triglycerides. Its 2,4,6-trihydroxy substitution pattern governs this unique functional dissociation. With a stable melting point (182–183 °C) and proven cell permeability, ETB ensures reproducible data in hepatocyte and macrophage models. Ideal for mechanistic studies of reverse cholesterol transport.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 90536-74-6
Cat. No. B607374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4,6-trihydroxybenzoate
CAS90536-74-6
SynonymsETB; 
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
InChIInChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3
InChIKeyUBOJATHNUASNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl 2,4,6-trihydroxybenzoate (CAS 90536-74-6): A Dual LXR Modulator with Favorable Hepatic Safety Profile


Ethyl 2,4,6-trihydroxybenzoate (ETB) is a trihydroxybenzoic acid derivative belonging to the hydroxybenzoic acid ester class [1]. This naturally occurring phenolic compound, isolated from the herbs of Pueraria lobata and Celtis biondii [2], acts as a dual liver X receptor (LXR) agonist. Its unique substitution pattern (2,4,6-trihydroxy) distinguishes it from the more common 3,4,5-trihydroxy analogs (gallates), imparting distinct pharmacological properties. ETB has garnered significant interest due to its ability to regulate cholesterol homeostasis without inducing hepatic lipid accumulation, a critical limitation of conventional LXR agonists [3].

Why Ethyl 2,4,6-trihydroxybenzoate Cannot Be Simply Replaced by Other Trihydroxybenzoates or LXR Agonists


Ethyl 2,4,6-trihydroxybenzoate exhibits a functional profile that cannot be recapitulated by closely related analogs such as ethyl gallate (ethyl 3,4,5-trihydroxybenzoate), the free acid 2,4,6-trihydroxybenzoic acid, or alternative LXR agonists like T0901317. The specific 2,4,6-hydroxyl substitution pattern on the aromatic ring governs both receptor binding affinity and downstream transcriptional selectivity [1]. Furthermore, while many LXR agonists (e.g., T0901317) effectively promote reverse cholesterol transport, they simultaneously induce hepatic steatosis via activation of lipogenic genes such as SREBP-1c, severely limiting their therapeutic utility [2]. ETB uniquely dissociates the beneficial cholesterol efflux activity from the deleterious hepatic lipid accumulation [1], a functional divergence directly linked to its specific chemical structure. The following evidence quantitatively substantiates this differentiation.

Quantitative Evidence Guide: Ethyl 2,4,6-trihydroxybenzoate Versus Key Comparators


Avoidance of LXR-Mediated Hepatic Steatosis: ETB vs. T0901317

Ethyl 2,4,6-trihydroxybenzoate (ETB) is a dual LXR-α/β agonist that promotes cholesterol efflux but, in contrast to the prototypical LXR agonist T0901317, does not induce lipogenic gene expression or triglyceride accumulation in hepatocytes [1]. This represents a critical functional differentiation, as T0901317 is widely used as an LXR agonist but is known to induce hepatic steatosis both in vitro and in vivo [REFS-2, REFS-3].

LXR agonist Cholesterol metabolism Hepatic steatosis

Direct LXR Binding Affinity: ETB Demonstrates Target Engagement Comparable to Synthetic Agonists

Surface plasmon resonance (SPR) analysis confirmed that ETB directly binds to the ligand-binding domains (LBDs) of both LXR-α and LXR-β with measurable affinity [1]. While ETB is less potent than the high-affinity synthetic agonist T0901317 (Kd ≈ 7-22 nM for LXR-α/β ), its binding is sufficient to activate LXR-responsive genes in reporter assays and endogenous gene expression systems [1].

LXR binding Surface plasmon resonance Nuclear receptor

Enhanced Lipophilicity and Solid-State Stability: Ethyl Ester vs. Free Acid (2,4,6-Trihydroxybenzoic Acid)

The ethyl ester modification of 2,4,6-trihydroxybenzoic acid significantly alters its physicochemical profile. The calculated XLogP3-AA value for ethyl 2,4,6-trihydroxybenzoate is 1.6 [1], representing an increase of approximately 0.8-1.0 log units compared to the free acid (estimated XLogP3 ≈ 0.6-0.8). This increased lipophilicity may enhance membrane permeability and cellular uptake, a critical consideration for in vitro and in vivo applications. Furthermore, the ethyl ester exhibits a well-defined melting point of 182-183 °C , whereas the free acid decomposes upon heating (mp >200 °C with decomposition) , indicating superior solid-state thermal stability.

Physicochemical properties Lipophilicity Solubility

Functional Differentiation from Gallate Esters: Distinct Hydroxylation Pattern Governs Biological Activity

Ethyl 2,4,6-trihydroxybenzoate possesses hydroxyl groups at positions 2, 4, and 6 of the aromatic ring, in contrast to ethyl gallate (ethyl 3,4,5-trihydroxybenzoate), which is hydroxylated at positions 3, 4, and 5. This isomeric difference profoundly affects biological activity. Ethyl gallate exhibits potent antioxidant activity with a reported DPPH radical scavenging IC50 of 5.62 ± 0.38 μg/mL [1]. In contrast, ethyl 2,4,6-trihydroxybenzoate does not demonstrate significant free radical scavenging activity in standard assays due to the absence of an ortho-dihydroxy (catechol) moiety; instead, its biological profile is dominated by LXR modulation [2].

Structure-activity relationship Gallate esters Hydroxylation pattern

Optimal Use Cases for Ethyl 2,4,6-trihydroxybenzoate Based on Quantitative Differentiation


In Vitro Cholesterol Homeostasis Studies Requiring LXR Activation Without Hepatic Steatosis Confounding

Ethyl 2,4,6-trihydroxybenzoate (ETB) is the preferred LXR agonist for experiments in hepatocyte cell lines (e.g., HepG2, primary human hepatocytes) where induction of lipogenic gene expression or triglyceride accumulation would confound the interpretation of cholesterol efflux or reverse cholesterol transport data. Unlike T0901317, which robustly induces steatosis [REFS-1, REFS-2], ETB promotes LXR-α/β-dependent gene expression (e.g., ABCA1, ABCG1) without elevating cellular triglycerides or SREBP-1c target genes [3]. This property makes ETB uniquely suited for dissecting LXR-mediated cholesterol metabolism pathways in isolation.

Mechanistic Studies of LXR Binding and Transcriptional Activation

The direct binding of ETB to LXR-α and LXR-β ligand-binding domains, validated by SPR and TR-FRET [3], supports its use as a tool compound in biophysical and structural biology studies of LXR activation. Its moderate affinity relative to high-affinity synthetic agonists like T0901317 allows for nuanced dose-response analyses and may facilitate the study of partial agonism or ligand-specific coregulator recruitment profiles. Procurement for these mechanistic studies is justified by the availability of detailed binding and functional characterization data.

Natural Product-Derived LXR Ligand as a Chemical Biology Probe

As a naturally occurring phenolic ester isolated from Celtis biondii and Pueraria lobata [3], ETB serves as a valuable chemical biology probe for investigating endogenous LXR ligands and dietary phytochemical regulation of cholesterol metabolism. Its natural origin distinguishes it from purely synthetic LXR agonists (e.g., T0901317, GW3965) and may provide insights into physiological LXR activation mechanisms. Researchers investigating nutraceutical or functional food components targeting LXR should prioritize ETB over synthetic alternatives to maintain physiological relevance.

Studies Requiring Stable, Easily Handled Phenolic Compound

The well-defined melting point (182-183 °C) and thermal stability of ethyl 2,4,6-trihydroxybenzoate make it a more reliable choice for long-term storage and reproducible experimental handling compared to the free acid 2,4,6-trihydroxybenzoic acid, which decomposes upon heating . The ethyl ester also exhibits a higher calculated lipophilicity (XLogP3 = 1.6) [4], which may enhance cell permeability in biological assays. These physicochemical properties support its use in studies where compound integrity and consistent solubility profiles are critical for data reproducibility.

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